4-(1-Aminopropyl)-2-fluorophenol
Description
4-(1-Aminopropyl)-2-fluorophenol is a substituted phenol derivative characterized by a fluorine atom at the ortho-position (C2) and a 1-aminopropyl chain at the para-position (C4) of the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol (calculated).
The aminopropyl group introduces a chiral center at the C1 position of the propyl chain, which may confer stereoselective properties in synthetic or biological contexts. The phenol moiety contributes acidity (pKa ~10, estimated from analogous fluorophenols), while the fluorine atom enhances the ring's electrophilicity. Structural analogs suggest that intramolecular hydrogen bonding between the phenolic -OH and the amine may stabilize the molecule, as seen in related aminophenols .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(1-aminopropyl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3 |
InChI Key |
XOQSLINPFUEPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Aminopropylation of 2-Fluorophenol Derivatives
One common synthetic route involves starting from 2-fluorophenol or its derivatives, followed by nucleophilic substitution or reductive amination to introduce the 1-aminopropyl group at the para position. This method typically requires:
- Activation of the phenol ring or a suitable leaving group at the para position.
- Use of 1-aminopropane or protected aminopropyl intermediates.
- Catalysts to promote selective substitution.
- Controlled temperature and pressure to optimize yield and purity.
Industrial scale synthesis may employ continuous flow reactors to enhance control over reaction parameters and throughput, improving reproducibility and safety.
Multi-Step Synthesis via Halogenation and Catalytic Hydrogenation
A more detailed and industrially relevant method is adapted from related fluorophenol syntheses, such as those described in patent CN105646245A, which, while focused on 4-amino-3-fluorophenol, provides a framework applicable to 4-(1-aminopropyl)-2-fluorophenol:
- Starting Material: Para-nitrophenol is used as a cost-effective precursor.
- Catalytic Hydrogenation: Para-nitrophenol undergoes catalytic hydrogenation in a water-ethanol mixture under mild pressure (0.2–0.5 MPa) and temperature (70–90 °C) using rare metal catalysts (e.g., nickel-palladium-titanium mixed catalysts) to yield para-aminophenol.
- Sulfonation: The para-aminophenol is sulfonated in concentrated sulfuric acid at controlled temperatures (10–30 °C) to form a sulfonic acid intermediate.
- Fluorination: Using xenon difluoride as a fluorinating agent under halo catalysis, the sulfonic acid group is replaced by fluorine via a free radical substitution mechanism, which is efficient and safer than traditional halogenation methods.
- Desulfonation and Extraction: The sulfonic group is eliminated by refluxing in dilute sulfuric acid, followed by extraction and pH adjustment to isolate the fluorinated aminophenol derivative.
This method achieves approximately 60% yield and is suitable for large-scale production due to its cost-effectiveness, operational simplicity, and safety profile.
Summary Table of Key Reaction Parameters
| Step | Conditions | Catalysts/Agents | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Water/ethanol solvent | Ni-Pd-Ti mixed catalyst | 70–90 | 0.2–0.5 | ~High | Converts para-nitrophenol to para-aminophenol |
| Sulfonation | Concentrated sulfuric acid | None (acid catalysis) | 10–30 | Atmospheric | - | Introduces sulfonic acid group |
| Fluorination | Halo catalyst, xenon difluoride | Xenon difluoride (fluorinating agent) | 30–70 | Atmospheric | - | Free radical substitution of sulfonic group |
| Desulfonation & Extraction | Dilute sulfuric acid, extractant | None | 30–70 | Atmospheric | 60 | Removes sulfonic group, isolates product |
Research Findings and Industrial Considerations
- Catalyst Selection: The use of mixed metal catalysts (nickel-palladium-titanium) enhances hydrogenation efficiency and selectivity, reducing side reactions.
- Fluorination Agent: Xenon difluoride is preferred for its high reactivity and safety compared to elemental fluorine or other fluorinating agents, enabling a controlled radical substitution.
- Process Safety: Continuous flow synthesis methods are recommended for industrial scale to improve heat and mass transfer, reduce reaction times, and enhance safety.
- Yield and Purity: The multi-step process yields approximately 60% of the target compound with high purity after chromatographic purification.
- Environmental Impact: The process minimizes hazardous waste by using catalytic methods and avoids harsh fluorination reagents.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminopropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aminopropyl group or the phenol ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenol ring.
Scientific Research Applications
Chemistry: In chemistry, 4-(1-Aminopropyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropyl)-2-fluorophenol involves its interaction with specific molecular targets in biological systems. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Fluorine vs. Chlorine Substitution
- Electron-withdrawing effects: Fluorine’s higher electronegativity increases the phenol’s acidity compared to chlorine analogs. For example, 2-fluorophenol has a pKa of ~8.3, while 2-chlorophenol has a pKa of ~8.5 .
Aminopropyl Chain Length and Salts
- Ethyl vs. propyl chains: The ethyl derivative (C₈H₁₀FNO) has reduced lipophilicity compared to the propyl variant, which may affect membrane permeability in biological systems.
- Salt forms : Hydrochloride or hydrobromide salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
